A Technical Guide to the Stereoisomers of Altraric Acid
A Technical Guide to the Stereoisomers of Altraric Acid
Abstract: This document provides a comprehensive technical overview of the stereoisomers of altraric acid. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the structure of altraric acid's stereoisomers, including its enantiomers and diastereomers. It also presents a summary of their physicochemical properties, outlines experimental protocols for their synthesis, and provides visualizations of their stereochemical relationships and relevant experimental workflows.
Introduction to Altraric Acid and Stereoisomerism
What is Altraric Acid?
Altraric acid is a type of sugar acid known as an aldaric acid.[1] Aldaric acids are characterized by the presence of carboxylic acid groups at both ends of their carbon chain, resulting from the oxidation of both the terminal hydroxyl and carbonyl groups of a sugar.[1][2] The general formula for an aldaric acid is HOOC-(CHOH)n-COOH.[3] Altraric acid is derived from the aldose sugar, altrose.
Fundamentals of Stereoisomerism
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Key concepts in stereoisomerism relevant to altraric acid include:
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Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups.
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Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[4] Enantiomers have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[5]
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Diastereomers: These are stereoisomers that are not mirror images of each other.[6] Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[5]
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Meso Compounds: A meso compound is an achiral compound that has multiple chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[7]
The Stereoisomers of Altraric Acid
Enantiomers: D-Altraric Acid and L-Altraric Acid
Altraric acid possesses chiral centers and is therefore a chiral molecule. It exists as a pair of enantiomers: D-altraric acid and L-altraric acid.[8][9]
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D-Altraric Acid: The D-enantiomer of altraric acid.[9]
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L-Altraric Acid: The L-enantiomer of altraric acid.[8]
The Fischer projections of these enantiomers are as follows:
Diastereomers of Altraric Acid
The diastereomers of altraric acid are other C6 aldaric acids that have different spatial arrangements of their hydroxyl groups. These include other aldaric acids derived from hexose sugars.[10] The complete set of C6 aldaric acids, which are all diastereomers of altraric acid (with the exception of its enantiomer), are:
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Allaric acid (a meso compound)
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Galactaric acid (mucic acid) (a meso compound)
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Glucaric acid (saccharic acid) (exists as D- and L-enantiomers)
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Gularic acid (exists as D- and L-enantiomers)
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Idaric acid (exists as D- and L-enantiomers)
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Mannaric acid (exists as D- and L-enantiomers)
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Talaric acid (exists as D- and L-enantiomers)
Physicochemical Properties of Altraric Acid Stereoisomers
| Property | D-Altraric Acid | L-Altraric Acid | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid |
| Molecular Formula | C6H10O8[9] | C6H10O8[8] | C4H6O6[11] | C4H6O6[12] | C4H6O6[7] |
| Molecular Weight | 210.14 g/mol [9] | 210.14 g/mol [8] | 150.09 g/mol [11] | 150.09 g/mol [13] | 150.09 g/mol |
| Melting Point | Not available | Not available | 170-172 °C[14] | Not available | ~145 °C[5] |
| Optical Rotation | Not available | Not available | +12.4° (c=20, H2O) | -12.4° (c=20, H2O) | 0°[7] |
Experimental Protocols
Synthesis of Aldaric Acids via Oxidation of Aldoses
A common method for the synthesis of aldaric acids is the oxidation of the corresponding aldose sugar using a strong oxidizing agent such as nitric acid.[1][3][15]
General Protocol for Nitric Acid Oxidation of an Aldose:
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Dissolution: The starting aldose (e.g., D-altrose to produce D-altraric acid) is dissolved in a minimal amount of water.
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Oxidation: Concentrated nitric acid is added cautiously to the sugar solution. The reaction is typically exothermic and may require cooling to control the temperature.
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Reaction Monitoring: The reaction mixture is heated gently (e.g., on a steam bath) until the evolution of nitrogen oxides ceases. This indicates the completion of the oxidation.
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Isolation: The resulting aldaric acid is then isolated from the reaction mixture. This may involve cooling to induce crystallization, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or aqueous ethanol.
This reaction oxidizes both the aldehyde group at C1 and the primary alcohol group at C6 to carboxylic acids.[16]
Separation of Diastereomers
Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as:
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Fractional Crystallization: This technique takes advantage of differences in the solubilities of the diastereomers in a particular solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.
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Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate diastereomers based on their different affinities for the stationary phase of the chromatography column.[17]
For the resolution of enantiomers (which have identical physical properties), a common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[18] These diastereomers can then be separated, and the original enantiomers can be regenerated in a subsequent chemical step.
Visualizing Stereoisomeric Relationships and Experimental Workflows
Stereoisomeric Relationships of C6 Aldaric Acids
Caption: Stereoisomeric relationships of altraric acid.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for altraric acid synthesis and analysis.
References
- 1. Aldaric acid - Wikipedia [en.wikipedia.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Aldaric_acid [chemeurope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. nbinno.com [nbinno.com]
- 8. L-altraric acid | C6H10O8 | CID 6857566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-altraric acid | C6H10O8 | CID 6857454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Altraric acid, TMS [webbook.nist.gov]
- 11. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. L(+)-Tartaric acid | 87-69-4 [chemicalbook.com]
- 15. Oxidation of Monosaccharide Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
